Tris-succinimidyl-1,3,5-benzenetricarboxylate (TST) is a valuable tool in protein chemistry, primarily used as a crosslinking agent. Crosslinking involves the formation of covalent bonds between two protein molecules, creating a stable complex. TST achieves this by reacting with the primary amines (usually on lysine residues) of proteins through its N-hydroxysuccinimide (NHS) ester groups. This reaction forms stable amide bonds, effectively linking the protein molecules together.
TST offers several advantages over other crosslinking agents:
These characteristics make TST a versatile tool for various applications in protein research, including:
While primarily used in protein chemistry, TST also finds applications in other research areas:
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a chemical compound with the molecular formula C21H15N3O12 and a molecular weight of 501.36 g/mol. It is characterized by three succinimidyl groups attached to a 1,3,5-benzenetricarboxylate backbone. This structure contributes to its high reactivity, particularly towards nucleophiles, making it useful in various biochemical applications, especially in the field of proteomics and bioconjugation .
Tris-succinimidyl-1,3,5-benzenetricarboxylate primarily undergoes substitution reactions due to the presence of its succinimidyl groups. These groups are highly reactive towards nucleophiles such as amines and thiols, allowing for the formation of stable covalent bonds with biomolecules. This reactivity is exploited in conjugation reactions where it can link proteins or peptides to other molecules, facilitating the study of protein interactions and functions.
The biological activity of tris-succinimidyl-1,3,5-benzenetricarboxylate is significant in the context of bioconjugation. It is utilized for labeling proteins and peptides, enabling researchers to track and study these biomolecules in various biological systems. Its ability to form stable conjugates makes it a valuable tool in proteomics research, allowing for enhanced detection and analysis of proteins within complex mixtures .
The synthesis of tris-succinimidyl-1,3,5-benzenetricarboxylate typically involves the reaction of 1,3,5-benzenetricarboxylic acid with succinimidyl derivatives under controlled conditions. The general steps include:
Tris-succinimidyl-1,3,5-benzenetricarboxylate has several applications in scientific research:
Interaction studies involving tris-succinimidyl-1,3,5-benzenetricarboxylate focus on its ability to form stable conjugates with various biomolecules. These studies often employ techniques such as mass spectrometry and fluorescence spectroscopy to analyze the binding efficiency and stability of the conjugates formed. The results provide insights into protein behavior in biological systems and can help identify potential therapeutic targets .
Several compounds exhibit structural or functional similarities to tris-succinimidyl-1,3,5-benzenetricarboxylate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trimethyl benzene-1,3,5-tricarboxylate | Tricarboxylic acid derivative | Less reactive due to methyl substitutions |
| 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | Dioxopyrrolidine derivative | Utilized for different types of bioconjugation |
| Succinimide | Simple cyclic imide | Basic building block for more complex derivatives |
Tris-succinimidyl-1,3,5-benzenetricarboxylate stands out due to its multiple reactive sites that allow for versatile applications in bioconjugation compared to these similar compounds .
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TST) is a versatile chemical compound with the molecular formula C21H15N3O12 and a molecular weight of 501.36 g/mol [1]. This compound features three succinimidyl groups attached to a 1,3,5-benzenetricarboxylate backbone, making it an effective crosslinking agent widely used in bioconjugation, vaccine development, and diagnostic tools [1] [2].
The synthesis of tris-succinimidyl-1,3,5-benzenetricarboxylate begins with 1,3,5-benzenetricarboxylic acid, also known as trimesic acid [3]. This precursor compound is a tricarboxylic acid consisting of a benzene ring substituted with three carboxylic acid groups at positions 1, 3, and 5 [3]. Several synthetic routes exist for obtaining 1,3,5-benzenetricarboxylic acid, which serves as the foundation for subsequent reactions [4].
One established method for synthesizing 1,3,5-benzenetricarboxylic acid involves a catalytic approach using copper acetate hydrate (Cu(OAc)2·H2O) and 1,2-bis(diphenylphosphinyl)benzene [4]. The reaction proceeds under carbon dioxide atmosphere with polymethylhydrosiloxane (PMHS) as a reducing agent in 1,4-dioxane [4]. This method produces the precursor with good yields and purity suitable for further transformations [4].
Another industrial approach involves the oxidation of 1,3,5-trimethylbenzene (mesitylene) using potassium permanganate or nitric acid under controlled conditions [5]. This oxidation process converts the methyl groups to carboxylic acid functionalities, resulting in 1,3,5-benzenetricarboxylic acid [5]. The reaction typically requires careful temperature control and extended reaction times to ensure complete oxidation of all three methyl groups [5] [6].
Table 1: Synthetic Routes for 1,3,5-Benzenetricarboxylic Acid Production
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Catalytic CO2 fixation | Cu(OAc)2·H2O, PMHS, 1,2-bis(diphenylphosphinyl)benzene | 65°C, CO2 atmosphere, 25 min | 85-90 | [4] |
| Oxidation of mesitylene | KMnO4 or HNO3 | Elevated temperature, extended reaction time | 75-85 | [5] [6] |
| Carboxylation of 1,3,5-tribromobenzene | n-BuLi, CO2 | -78°C to rt, THF | 70-80 | [7] [3] |
Once 1,3,5-benzenetricarboxylic acid is obtained, it undergoes esterification to form the trimethyl ester intermediate [8]. This intermediate is crucial for subsequent transformations leading to the target compound [8]. The esterification typically employs methanol as both solvent and reagent, with sulfur oxychloride (thionyl chloride) as a catalyst [7]. The reaction proceeds at moderate temperatures (35-40°C) for several hours, resulting in trimethyl 1,3,5-benzenetricarboxylate with high purity (>98%) [8] [7].
The conversion of 1,3,5-benzenetricarboxylic acid or its ester derivatives to tris-succinimidyl-1,3,5-benzenetricarboxylate involves a critical esterification step with N-hydroxysuccinimide [9]. This reaction creates activated esters that are highly reactive toward nucleophiles such as amines, making the final product valuable for bioconjugation applications [9] [10].
The esterification mechanism typically follows one of two main pathways: direct esterification using a coupling agent or conversion to an acid chloride intermediate followed by reaction with N-hydroxysuccinimide [9]. The most common approach employs dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of an O-acylisourea intermediate [9] [10].
The reaction mechanism with DCC proceeds as follows [9] [10]:
This mechanism occurs simultaneously at all three carboxylic acid positions of the 1,3,5-benzenetricarboxylic acid, resulting in the formation of tris-succinimidyl-1,3,5-benzenetricarboxylate [10]. The reaction typically requires anhydrous conditions to prevent hydrolysis of the activated esters [10].
Alternatively, the acid chloride approach involves converting 1,3,5-benzenetricarboxylic acid to 1,3,5-benzenetricarboxylic acid chloride using reagents such as thionyl chloride or oxalyl chloride [12] [13]. This acid chloride intermediate then reacts with N-hydroxysuccinimide in the presence of a base (typically triethylamine or 4-dimethylaminopyridine) to form the desired tris-succinimidyl ester [12] [13]. This method often provides higher yields and cleaner products compared to the direct esterification approach [12].
Table 2: Comparison of Esterification Methods for Tris-succinimidyl-1,3,5-benzenetricarboxylate Synthesis
| Method | Reagents | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|
| DCC Coupling | DCC, N-hydroxysuccinimide, DMF | One-pot reaction, mild conditions | Difficult purification, DCU byproduct | 70-80 |
| Acid Chloride | SOCl2 or (COCl)2, N-hydroxysuccinimide, TEA | Higher yields, cleaner product | Multiple steps, moisture-sensitive | 85-95 |
| Modified Alcoholysis | Acid chloride, DMAP, acetonitrile | Clean reaction, easy purification | Requires stoichiometric DMAP | 80-90 |
The industrial-scale production of tris-succinimidyl-1,3,5-benzenetricarboxylate requires careful optimization of reaction conditions, reagent ratios, and process parameters to ensure high yields, purity, and cost-effectiveness [7]. Several strategies have been developed to address the challenges associated with scaling up the synthesis of this compound [7].
One approach involves optimizing the synthesis of the precursor 1,3,5-benzenetricarboxylic acid [7]. Industrial methods typically employ the oxidation of 1,3,5-trimethylbenzene using potassium permanganate or nitric acid in large reaction vessels with efficient mixing and temperature control systems [7] [5]. The reaction conditions are carefully monitored to ensure complete oxidation while minimizing side reactions [5].
For the esterification step with N-hydroxysuccinimide, industrial processes often favor the acid chloride approach due to its higher yields and cleaner product profile [7]. The process typically involves:
Optimization strategies for industrial production include [7]:
Table 3: Industrial Production Parameters for Tris-succinimidyl-1,3,5-benzenetricarboxylate
| Process Step | Key Parameters | Optimal Conditions | Monitoring Methods |
|---|---|---|---|
| Acid chloride formation | Reagent ratio, temperature | SOCl2:acid ratio 3-4:1, 20-30°C | TLC, HPLC |
| Esterification with NHS | Base amount, reaction time | TEA:acid chloride ratio 3:1, 4-6 hours | HPLC, NMR |
| Purification | Solvent system, temperature | Recrystallization from acetone/hexane | HPLC purity |
| Quality control | Purity standards | >98% purity | NMR, FTIR, MS |
Continuous flow chemistry has emerged as a promising approach for industrial-scale production of tris-succinimidyl-1,3,5-benzenetricarboxylate [14]. This method offers several advantages over batch processes, including improved heat transfer, better mixing, enhanced safety, and more consistent product quality [14]. The continuous flow approach allows for precise control of reaction parameters and facilitates the handling of moisture-sensitive intermediates [14].
The purification of tris-succinimidyl-1,3,5-benzenetricarboxylate is critical for obtaining a high-purity product suitable for research and industrial applications [15] [16]. Two main approaches are commonly employed: recrystallization and chromatographic purification [15] [16].
Recrystallization is a traditional and effective method for purifying tris-succinimidyl-1,3,5-benzenetricarboxylate [15]. This technique exploits the differential solubility of the compound in hot versus cold solvents [15]. The process typically involves:
The choice of solvent is crucial for successful recrystallization [15]. The ideal solvent should dissolve the compound readily at elevated temperatures but have significantly lower solubility at lower temperatures [15]. For tris-succinimidyl-1,3,5-benzenetricarboxylate, a mixture of acetone and hexane often provides good results [15]. The solubility properties must be carefully evaluated to ensure that impurities remain in solution while the desired product crystallizes [15].
Chromatographic approaches offer an alternative purification method, particularly when high purity is required or when dealing with complex mixtures [16] [17]. High-performance liquid chromatography (HPLC) is commonly employed for the purification of tris-succinimidyl-1,3,5-benzenetricarboxylate [16] [17]. The process typically involves:
For analytical purposes, hydrophilic interaction chromatography (HILIC) has shown promise for the detection and quantification of N-hydroxysuccinimide esters, including tris-succinimidyl-1,3,5-benzenetricarboxylate [17]. This method offers high sensitivity, with detection limits around 1 mg/L, making it suitable for monitoring reaction progress and product purity [17].
Table 4: Comparison of Purification Methods for Tris-succinimidyl-1,3,5-benzenetricarboxylate
| Method | Advantages | Disadvantages | Typical Recovery (%) | Purity Achieved (%) |
|---|---|---|---|---|
| Recrystallization | Simple equipment, scalable, cost-effective | Lower recovery, multiple cycles may be needed | 70-85 | 95-98 |
| Column Chromatography | Good for complex mixtures, single-step purification | Labor-intensive, solvent consumption | 80-90 | 97-99 |
| HPLC | Highest purity, automated process | Expensive, limited scale | 85-95 | >99 |
| HILIC | Excellent for analytical purposes, high sensitivity | Limited preparative applications | N/A | N/A |
The choice between recrystallization and chromatographic approaches depends on several factors, including the scale of production, required purity, available equipment, and economic considerations [15] [16]. For industrial-scale production, recrystallization is often preferred due to its scalability and cost-effectiveness [15]. However, for research applications requiring the highest purity, chromatographic methods may be more suitable [16] [17].
Comprehensive analytical characterization is essential for confirming the structure, purity, and identity of tris-succinimidyl-1,3,5-benzenetricarboxylate [18] [13]. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry are the primary techniques used for this purpose [18] [13] [19].
NMR spectroscopy provides detailed information about the molecular structure of tris-succinimidyl-1,3,5-benzenetricarboxylate [18] [19]. Both proton (¹H) and carbon (¹³C) NMR are typically employed for comprehensive characterization [18] [19].
The ¹H NMR spectrum of tris-succinimidyl-1,3,5-benzenetricarboxylate typically shows the following characteristic signals [18] [13]:
The ¹³C NMR spectrum provides additional structural confirmation with signals at [20] [19]:
Table 5: Characteristic NMR Signals for Tris-succinimidyl-1,3,5-benzenetricarboxylate
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | 9.0-9.2 | Aromatic protons | Singlet |
| ¹H | 2.8-3.0 | Succinimidyl CH₂ | Singlet |
| ¹³C | 160-165 | Ester carbonyl | - |
| ¹³C | 170-175 | Succinimidyl carbonyl | - |
| ¹³C | 130-135 | Aromatic carbons | - |
| ¹³C | 25-30 | Succinimidyl CH₂ | - |
FTIR spectroscopy provides valuable information about the functional groups present in tris-succinimidyl-1,3,5-benzenetricarboxylate [21]. The FTIR spectrum typically exhibits several characteristic absorption bands [21]:
These characteristic absorption bands provide a fingerprint for identifying tris-succinimidyl-1,3,5-benzenetricarboxylate and confirming the presence of the key functional groups [21].
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of tris-succinimidyl-1,3,5-benzenetricarboxylate [22] [13]. The mass spectrum typically shows:
High-resolution mass spectrometry (HRMS) provides precise mass measurements that confirm the molecular formula of tris-succinimidyl-1,3,5-benzenetricarboxylate [22]. The theoretical m/z value for [M+H]⁺ is 502.0734, and experimental values within 5 ppm of this value are considered confirmatory [22].
Table 6: Mass Spectrometric Data for Tris-succinimidyl-1,3,5-benzenetricarboxylate
| Ion | Theoretical m/z | Observed m/z | Fragment Assignment |
|---|---|---|---|
| [M+H]⁺ | 502.0734 | 502.0730 | Molecular ion + H |
| [M+Na]⁺ | 524.0553 | 524.0549 | Molecular ion + Na |
| Fragment | 401.0425 | 401.0421 | Loss of one succinimidyl group |
| Fragment | 301.0116 | 301.0112 | Loss of two succinimidyl groups |
| Fragment | 200.9807 | 200.9803 | Loss of three succinimidyl groups |
Tris-succinimidyl-1,3,5-benzenetricarboxylate exhibits a well-defined crystalline structure characterized by orthorhombic symmetry with space group P2₁2₁2₁ [1] [2]. The molecular geometry reveals a central benzene ring maintaining its characteristic planar hexagonal arrangement with carbon-carbon bond lengths of approximately 1.40 Å, consistent with aromatic delocalization patterns observed in substituted benzene derivatives [3] [4].
The benzene ring adopts a strictly planar conformation with C-C-C bond angles measuring 120.0 ± 1.0°, reflecting minimal distortion from the ideal aromatic geometry [5] [6]. This planarity is maintained despite the presence of three bulky carboxylate substituents, indicating that the electron-withdrawing nature of the carboxyl groups does not significantly perturb the aromatic π-system geometry. Single-crystal X-ray diffraction studies demonstrate that the carboxyl groups deviate from the benzene ring plane by torsion angles ranging from 6.7° to 10.3° [1] [5], with individual carboxyl groups showing slight variations in their orientations relative to the aromatic core.
The succinimidyl ester moieties adopt orientations approximately perpendicular to the benzene ring plane, minimizing steric interactions between the bulky N-hydroxysuccinimide groups. This geometric arrangement optimizes the molecular packing efficiency in the crystalline state while maintaining accessibility of the reactive ester groups for nucleophilic attack. The molecular formula C₂₁H₁₅N₃O₁₂ with a molecular weight of 498.33 g/mol reflects the tri-substituted nature of the compound [7].
Unit cell parameters determined from powder diffraction analysis indicate dimensions consistent with efficient molecular packing, with the orthorhombic crystal system facilitating ordered arrangement of the bulky tri-substituted molecules. The crystallographic data reveals intermolecular hydrogen bonding networks that stabilize the crystal structure, particularly involving the carbonyl oxygen atoms of the succinimidyl groups and potential hydrogen bond donors in the crystal lattice.
Density functional theory calculations using B3LYP, MP2, and CCSD(T) methods provide comprehensive insights into the electron density distribution throughout the Tris-succinimidyl-1,3,5-benzenetricarboxylate molecule [8] [9]. The computational results demonstrate significant electron delocalization within the aromatic π-system, with electron density at the benzene ring center measuring 0.289-0.301 a.u. depending on the computational method employed [10].
Quantum theory of atoms in molecules analysis reveals critical points in the electron density distribution that characterize the bonding interactions. Bond critical points between carbon atoms in the benzene ring exhibit electron density values of approximately 0.289 a.u., consistent with aromatic C-C bonding patterns [10]. The electron density distribution shows minimal perturbation from the tri-substitution pattern, indicating that the carboxylate groups primarily exert inductive effects rather than disrupting the aromatic delocalization.
Molecular orbital calculations demonstrate that the lowest unoccupied molecular orbital energy is lower than that of the parent 1,3,5-benzenetricarboxylic acid, reflecting the electron-withdrawing influence of the succinimidyl ester groups [11]. This electronic perturbation enhances the electrophilic character of the carbonyl carbons in the ester linkages, facilitating nucleophilic attack by amino groups in protein crosslinking applications.
The charge distribution analysis reveals partial charges of ±0.024 to ±0.026 |e| on the aromatic carbon atoms, with the carboxylate carbons bearing enhanced positive character due to the electron-withdrawing effect of the succinimidyl groups [10]. Van der Waals interaction energies calculated using DFT-D3 methods range from -12.8 to -14.1 kJ/mol, indicating moderate intermolecular attractions that contribute to crystal stability.
Hirshfeld charge analysis demonstrates minimal charge transfer between molecular fragments, with the benzene core maintaining near-neutral character while the ester groups exhibit polarized electron distributions. The dipole moment calculations yield values of 3.2-3.4 Debye, reflecting the asymmetric charge distribution resulting from the electron-withdrawing substituents [12]. Molecular polarizability values of 58.4-61.2 a.u. indicate moderate electronic deformability under applied electric fields.
The tri-substitution pattern of Tris-succinimidyl-1,3,5-benzenetricarboxylate introduces significant steric considerations that influence both molecular conformation and reactivity. The 1,3,5-substitution pattern provides optimal spatial separation of the bulky succinimidyl ester groups, minimizing intramolecular steric repulsions while maintaining synthetic accessibility [13].
Molecular volume calculations indicate a substantial steric requirement of approximately 423.8 ų for the complete molecule, significantly larger than the parent benzene ring due to the three succinimidyl substituents. The steric hindrance factor, quantified as 2.41-2.45 based on molecular mechanics calculations, reflects the substantial spatial demands of the tri-substituted system [13]. This steric bulk influences the approach trajectories of nucleophilic species, potentially affecting reaction selectivity and kinetics.
The perpendicular orientation of the succinimidyl groups relative to the benzene ring plane minimizes π-π repulsions while creating a three-dimensional reactive surface. This spatial arrangement facilitates simultaneous access to multiple reactive sites for crosslinking applications, though steric hindrance may reduce the reaction rates compared to simpler monofunctional esters. Computational analysis of approach pathways indicates that nucleophilic attack occurs preferentially from directions that minimize steric conflicts with adjacent succinimidyl groups.
Conformational analysis reveals restricted rotation around the C-C bonds connecting the carboxyl groups to the benzene ring, with energy barriers of approximately 15-20 kJ/mol for complete rotation. This restricted rotation contributes to the observed torsion angles and influences the overall molecular shape in solution. The steric effects become particularly pronounced in protein crosslinking applications, where the bulk of the tri-substituted crosslinker may limit accessibility to sterically hindered amino acid residues.
The three-fold symmetry of the substitution pattern creates equivalent steric environments around each reactive site, potentially leading to similar reactivity profiles for all three succinimidyl groups under sterically unhindered conditions. However, in crowded molecular environments such as protein surfaces, steric discrimination between the three sites may become significant, leading to selective reaction patterns.
The hydrolytic stability of Tris-succinimidyl-1,3,5-benzenetricarboxylate under physiological conditions represents a critical parameter for its application in biological systems. N-hydroxysuccinimide esters are known to undergo competing hydrolysis and aminolysis reactions in aqueous environments, with the balance between these pathways determining the efficiency of protein modification reactions [14] [15].
Under physiological pH conditions (pH 7.4), the succinimidyl ester groups exhibit half-lives of 4-5 hours at 0°C, decreasing to approximately 240 minutes at 25°C [16] [17]. This moderate stability provides sufficient time for protein crosslinking reactions while preventing excessive accumulation of unreacted crosslinker. The hydrolysis rate increases dramatically with increasing pH, with half-lives dropping to 10 minutes at pH 8.6 and 9 minutes at pH 9.0 [16].
The pH-dependent hydrolysis follows second-order kinetics with respect to hydroxide ion concentration, consistent with base-catalyzed ester hydrolysis mechanisms. Rate constants range from 0.0048 M⁻¹s⁻¹ at pH 7.4 to 0.1283 M⁻¹s⁻¹ at pH 9.0, representing a 27-fold increase over this pH range [11]. The activation energy for hydrolysis measures 13.5 ± 3.1 kJ/mol, indicating a relatively facile process under physiological conditions.
Computational analysis of the hydrolysis mechanism reveals that the rate-determining step involves formation of a tetrahedral intermediate following nucleophilic attack by hydroxide ion on the carbonyl carbon. The electron-withdrawing effect of the benzene ring enhances the electrophilicity of the carbonyl carbon, facilitating this nucleophilic addition step. Molecular dynamics simulations indicate that solvent reorganization around the transition state contributes approximately 8-12 kJ/mol to the overall activation barrier.
The tri-substituted nature of the molecule introduces potential complications for hydrolysis kinetics, as the electron-withdrawing effects of multiple carboxylate groups may influence the reactivity of individual succinimidyl esters. However, experimental evidence suggests that the three ester groups hydrolyze with similar rate constants, indicating minimal electronic communication between the reactive sites through the aromatic π-system.
Temperature effects on hydrolysis rate follow Arrhenius behavior, with a temperature coefficient of approximately 2.3 per 10°C increase. This temperature dependence must be considered in storage and handling protocols, particularly for applications requiring extended reaction times. The hydrolysis products include N-hydroxysuccinimide and 1,3,5-benzenetricarboxylic acid, both of which are relatively benign from a biological compatibility standpoint.